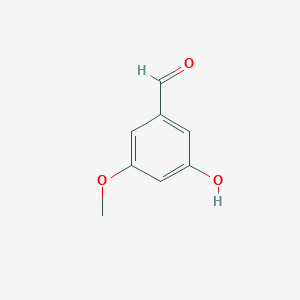

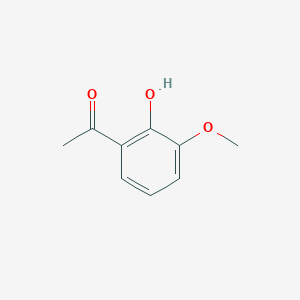

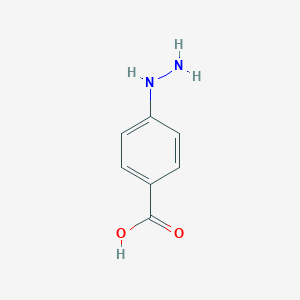

3-Hydroxy-5-methoxybenzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 3-Hydroxy-5-methoxybenzaldehyde involves complex reactions. For instance, 2-Hydroxybenzaldehydes can efficiently react with various internal and terminal alkynes through the cleavage of the aldehyde C–H bond using a rhodium-based catalyst system, leading to the formation of 2-alkenoylphenols with good to excellent yields. The regioselectivity of these reactions depends significantly on the substituents of acetylene, indicating a substantial effect of oxygen functions on the propargylic position (Ken Kokubo et al., 1999).

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been extensively studied using Fourier transform infrared spectroscopy (FT-IR) and density functional theory (DFT). These studies provide insights into the molecular geometry, harmonic vibrational frequencies, and intramolecular charge transfer within the molecule (A. Nataraj et al., 2011).

Chemical Reactions and Properties

Compounds like 3-methoxy-2-hydroxybenzaldehyde and its derivatives demonstrate complex chemical behavior. For example, these compounds can form stable complexes with metals such as Ni(II) and Mo(VI), indicating their potential as ligands in coordination chemistry. The detailed characterization of these complexes through techniques like FT-IR, UV–Vis, and X-ray crystallography reveals their molecular structures and bonding features (R. Takjoo et al., 2013).

Physical Properties Analysis

The physical properties of 2-hydroxy-3-methoxybenzaldehyde derivatives, such as their crystal growth, thermal behavior, and nonlinear optical (NLO) properties, have been examined. For example, the crystal structure, transparency in certain wavelengths, and thermal decomposition behavior of these compounds highlight their potential applications in materials science (P. S. Binil et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Hydroxy-5-methoxybenzaldehyde and related compounds can be explored through their reactivity and interaction with other chemicals. For instance, the anodic oxidation of similar compounds in the presence of specific catalysts leads to the formation of acetoxylated products, showcasing the compound's reactivity and potential for further chemical modifications (H. Ohmori et al., 1980).

Wissenschaftliche Forschungsanwendungen

Polymer Science : A study by Karmanov and Monakov (1994) discusses the self-organization in enzymatic polymerization of a closely related compound, 2-hydroxy-3-methoxybenzaldehyde. This process leads to the formation of spatial periodic structures, indicating potential applications in creating complex polymer structures (Karmanov & Monakov, 1994).

Chemical Analysis : Chigurupati et al. (2017) developed High-Performance Liquid Chromatography (HPLC) and UV methods to study synthesized Schiff bases of 4-hydroxy-3-methoxybenzaldehyde, a compound structurally similar to 3-Hydroxy-5-methoxybenzaldehyde. This research provides a reliable and economical analysis approach for various derivatives (Chigurupati et al., 2017).

Flavor and Fragrance Chemistry : Mukonyi and Ndiege (2001) identified 2-Hydroxy-4-methoxybenzaldehyde, found in Mondia whytei skeels, as a compound with taste-modifying properties and contributing to the sweet aromatic fragrance of root-bark, suggesting similar potential applications for 3-Hydroxy-5-methoxybenzaldehyde (Mukonyi & Ndiege, 2001).

Optical Materials and Spectroscopy : Rajendiran and Balasubramanian (2008) studied the intramolecular charge transfer in 4-hydroxy-3-methoxybenzaldehyde, influencing the emission in its fluorescence spectrum. This kind of study is critical for developing materials with specific optical properties (Rajendiran & Balasubramanian, 2008).

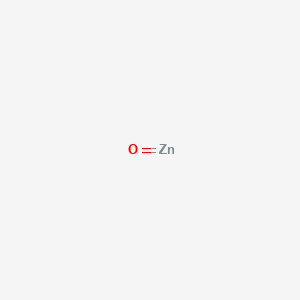

Biological and Medical Applications : Patil et al. (2018) investigated a nicotinohydrazide-based receptor for detecting bioactive zinc(II) ions with high selectivity and minimal toxicity, suitable for bioimaging in cancer cells. This highlights the potential of benzaldehyde derivatives in medical diagnostics and imaging (Patil et al., 2018).

Nonlinear Optical Materials : A study by Binil et al. (2013) on 2-hydroxy-3-methoxybenzaldehyde semicarbazone showed its potential as a nonlinear optical material due to its transparency and crystal structure, indicating possible applications in optical devices (Binil et al., 2013).

Safety And Hazards

The safety data sheet for 3-Hydroxy-4-methoxybenzaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-6(5-9)2-7(10)4-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQOOHJZONJGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415661 | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-5-methoxybenzaldehyde | |

CAS RN |

57179-35-8 | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

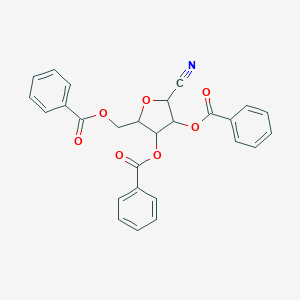

![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)

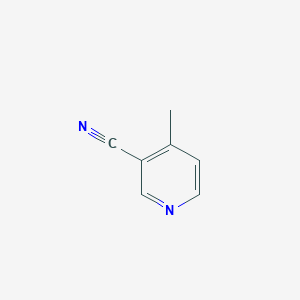

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)